molecular formula C7H11BrO2 B173894 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran CAS No. 199661-62-6

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran

Cat. No.: B173894
CAS No.: 199661-62-6
M. Wt: 207.06 g/mol
InChI Key: OFPZKCFGCMUKJL-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran is a heterocyclic organic compound that belongs to the class of dihydropyrans It is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 2nd position on the dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-3,4-dihydro-2H-pyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2-ethoxy-3,4-dihydro-2H-pyran by removing the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted-2-ethoxy-3,4-dihydro-2H-pyran derivatives.

    Oxidation Reactions: Formation of 2-ethoxy-3,4-dihydro-2H-pyran-5-carboxylic acid or 2-ethoxy-3,4-dihydro-2H-pyran-5-aldehyde.

    Reduction Reactions: Formation of 2-ethoxy-3,4-dihydro-2H-pyran.

Scientific Research Applications

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and ethoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2-ethoxy-2H-pyran: Lacks the bromine atom at the 5th position.

    5-bromo-2-methoxy-3,4-dihydro-2H-pyran: Contains a methoxy group instead of an ethoxy group at the 2nd position.

Properties

IUPAC Name

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-9-7-4-3-6(8)5-10-7/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPZKCFGCMUKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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